molecular formula C23H17FN2O4 B2555969 5-(3-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618417-75-7

5-(3-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2555969
CAS No.: 618417-75-7
M. Wt: 404.397
InChI Key: DFFHRVRUDYFYDG-UHFFFAOYSA-N
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Description

The compound 5-(3-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative featuring a 3-fluorophenyl group at position 5, a 3-methoxybenzoyl substituent at position 4, and a pyridin-2-yl moiety at position 1. Its structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence electronic properties and biological interactions.

Properties

IUPAC Name

(4E)-5-(3-fluorophenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O4/c1-30-17-9-5-7-15(13-17)21(27)19-20(14-6-4-8-16(24)12-14)26(23(29)22(19)28)18-10-2-3-11-25-18/h2-13,20,27H,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCVAZGTFSPKEQ-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound based on diverse sources, including case studies, research findings, and data tables.

  • Molecular Formula : C28H26FNO6
  • Molecular Weight : 491.51 g/mol
  • CAS Number : Not specified in available literature.

The biological activity of this compound is primarily linked to its ability to inhibit cell proliferation in various cancer cell lines. The presence of the fluorophenyl and methoxybenzoyl groups enhances its interaction with biological targets, potentially leading to significant anticancer effects.

Anticancer Properties

Research indicates that this compound exhibits potent inhibitory effects against several cancer cell lines. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
L1210 (mouse leukemia)<10Inhibition of DNA synthesis
A431 (human epidermoid)<20Induction of apoptosis
U251 (human glioblastoma)<15Disruption of cell cycle progression

The IC50 values indicate the concentration required to inhibit 50% of cell proliferation, demonstrating the compound's potency.

Case Studies

  • Study on L1210 Cells : A study published in PubMed highlighted that compounds similar to this compound showed significant inhibition of L1210 cell proliferation with IC50 values in the nanomolar range. The mechanism suggested involvement in nucleotide metabolism, enhancing the understanding of its anticancer properties .
  • Apoptosis Induction in A431 Cells : Another study demonstrated that this compound could induce apoptosis in A431 cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent activation of caspases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the molecular structure significantly affect biological activity. The fluorine atom's presence on the phenyl ring and the methoxy group on the benzoyl moiety are critical for enhancing cytotoxicity. These modifications appear to facilitate stronger binding interactions with target proteins involved in cancer cell proliferation and survival.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Features Notes
Target Compound : 5-(3-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one 3-Fluorophenyl (C5), 3-methoxybenzoyl (C4), pyridin-2-yl (N1) Not provided Combines fluorine (meta) and methoxy (meta) groups; pyridin-2-yl for potential hydrogen bonding. Reference compound for comparison.
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one (CAS 618074-51-4) 3-Fluoro-4-methoxybenzoyl (C4), 3-methoxyphenyl (C5), pyridin-4-ylmethyl (N1) 448.4 Pyridin-4-ylmethyl increases steric bulk; dual methoxy groups enhance electron donation. Substitutions at benzoyl (para vs. meta) may alter binding affinity.
5-(3-Chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one 3-Chlorophenyl (C5), 4-methoxybenzoyl (C4), 5-methylisoxazol-3-yl (N1) Not provided Chlorine (larger, more lipophilic than fluorine); isoxazole may reduce π-π stacking vs. pyridine. Halogen substitution impacts hydrophobicity and steric effects.
3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one 3-Trifluoromethylphenyl (C5), 4-methylbenzoyl (C4), 2-hydroxypropyl (N1) 420.16 (calc.) Trifluoromethyl enhances lipophilicity; hydroxypropyl introduces polarity. Low synthetic yield (9%) suggests steric challenges.

Substituent Effects on Physicochemical Properties

  • The trifluoromethyl group () offers extreme hydrophobicity, which may improve binding to hydrophobic pockets but reduce solubility.
  • Benzoyl Substituents : Meta-methoxy (target compound) vs. para-methoxy () alters electronic distribution. Para-substitution may enhance resonance effects, while meta-substitution directs electron donation to specific regions of the pyrrolone core.
  • Heterocyclic Moieties : Pyridin-2-yl (target compound) enables hydrogen bonding via the nitrogen lone pair, whereas isoxazole () or pyridin-4-ylmethyl () may alter binding orientation or steric interactions.

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